molecular formula C15H17N3O B12874457 2-Amino-1-(4-ethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(4-ethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12874457
M. Wt: 255.31 g/mol
InChI Key: IEBWEWFYHUYOIH-UHFFFAOYSA-N
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Description

2-Amino-1-(4-ethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with an amino group, an ethoxyphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-ethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid, followed by cyclization to form the pyrrole ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-ethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(4-ethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-ethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
  • 2-Amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
  • 2-Amino-1-(4-bromophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Uniqueness

2-Amino-1-(4-ethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the specific substitution pattern on the pyrrole ring can affect the compound’s electronic properties, making it suitable for various applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

2-amino-1-(4-ethoxyphenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C15H17N3O/c1-4-19-13-7-5-12(6-8-13)18-11(3)10(2)14(9-16)15(18)17/h5-8H,4,17H2,1-3H3

InChI Key

IEBWEWFYHUYOIH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C(=C2N)C#N)C)C

Origin of Product

United States

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